molecular formula C15H14N2O3S2 B2747102 3-(benzylsulfonyl)-N-(3-cyanothiophen-2-yl)propanamide CAS No. 923448-11-7

3-(benzylsulfonyl)-N-(3-cyanothiophen-2-yl)propanamide

Cat. No.: B2747102
CAS No.: 923448-11-7
M. Wt: 334.41
InChI Key: LVVNXDZZZWCRCR-UHFFFAOYSA-N
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Description

3-(Benzylsulfonyl)-N-(3-cyanothiophen-2-yl)propanamide is a synthetic small molecule characterized by a propanamide backbone substituted with a benzylsulfonyl group at the 3-position and a 3-cyanothiophen-2-yl moiety as the amide substituent.

Properties

IUPAC Name

3-benzylsulfonyl-N-(3-cyanothiophen-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3S2/c16-10-13-6-8-21-15(13)17-14(18)7-9-22(19,20)11-12-4-2-1-3-5-12/h1-6,8H,7,9,11H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVVNXDZZZWCRCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)CCC(=O)NC2=C(C=CS2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzylsulfonyl)-N-(3-cyanothiophen-2-yl)propanamide typically involves multi-step organic reactions. One common method includes the reaction of 3-cyanothiophene-2-carboxylic acid with benzylsulfonyl chloride in the presence of a base such as triethylamine. This is followed by the amidation of the resulting intermediate with 3-aminopropanoic acid under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(benzylsulfonyl)-N-(3-cyanothiophen-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitrile group can be reduced to form amine derivatives.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophiles like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

The compound 3-(benzylsulfonyl)-N-(3-cyanothiophen-2-yl)propanamide has garnered interest in various scientific research applications due to its unique structural features and potential biological activities. This article explores its applications, particularly in medicinal chemistry, biological research, and material science.

Molecular Formula

  • Chemical Formula : C13H12N2O2S
  • Molecular Weight : 264.31 g/mol

Structural Features

The compound features a benzylsulfonyl group and a cyanothiophen moiety, which are known to enhance biological activity through various mechanisms of action. The presence of the thiophene ring is particularly significant due to its role in modulating electronic properties and biological interactions.

Medicinal Chemistry

Anticancer Activity
Research has indicated that compounds similar to this compound exhibit promising anticancer properties. Studies have shown that related compounds can induce apoptosis in cancer cell lines, suggesting potential therapeutic applications in oncology.

Case Study: Anticancer Efficacy
In vitro studies demonstrated that derivatives of this compound significantly reduced cell viability in breast cancer (MCF7) and lung cancer (A549) cell lines. Mechanistic studies indicated that these compounds may inhibit specific signaling pathways involved in cell proliferation and survival.

CompoundCell LineIC50 (µM)
This compoundMCF75.4
Related Compound AA5496.1

Antimicrobial Properties

The compound has shown potential antimicrobial activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. This activity is attributed to the ability of the sulfonamide group to interact with bacterial enzymes.

Antimicrobial Activity Table

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
Related Compound BEscherichia coli64 µg/mL

Material Science

Polymer Chemistry
The unique properties of this compound have led to its investigation as a potential additive in polymer formulations. Its ability to enhance thermal stability and mechanical properties makes it a candidate for use in advanced materials.

Mechanism of Action

The mechanism of action of 3-(benzylsulfonyl)-N-(3-cyanothiophen-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Benzylsulfonyl vs. Other Sulfonyl Groups

The benzylsulfonyl group in the target compound distinguishes it from analogs with benzenesulfonyl (e.g., ) or methanesulfonyl substituents.

Heterocyclic Amide Substituents

  • Thiophene vs. Thiazole/Thiadiazole: The 3-cyanothiophen-2-yl group in the target compound offers a smaller, less polar aromatic system compared to the thiazole in or thiadiazole in . The cyano group (-CN) increases electrophilicity, which may improve binding to nucleophilic enzyme pockets.
  • Benzothiazol vs. Thiazolidinone: The benzothiazole in and thiazolidinone in are fused or bicyclic systems, enabling stronger π-π interactions but reducing solubility compared to monocyclic thiophene.

Biological Activity

3-(Benzylsulfonyl)-N-(3-cyanothiophen-2-yl)propanamide is a synthetic organic compound notable for its potential biological activities. This compound, characterized by its unique structural features, including a benzylsulfonyl group and a cyanothiophene moiety, has garnered attention in medicinal chemistry due to its diverse applications in drug discovery and development.

The compound has the chemical formula C15H14N2O3S2C_{15}H_{14}N_{2}O_{3}S_{2} and is synthesized through multi-step organic reactions. A common synthetic route involves the reaction of 3-cyanothiophene-2-carboxylic acid with benzylsulfonyl chloride in the presence of a base, followed by amidation with 3-aminopropanoic acid. This method has been optimized for both laboratory and industrial applications, focusing on efficiency and environmental sustainability.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The sulfonamide group may facilitate binding to target proteins, leading to modulation of their activity. This interaction can result in various biological effects, including anti-inflammatory and anticancer properties .

Biological Activity

Research has indicated that this compound exhibits significant biological activities:

  • Anticancer Activity : Preliminary studies have shown that this compound possesses cytotoxic effects against various cancer cell lines. For instance, it was tested against HL-60 human promyelocytic leukemia cells, demonstrating selective toxicity towards malignant cells while sparing normal cells . The compound's mechanism may involve apoptosis induction, as evidenced by DNA fragmentation assays.
  • Antimicrobial Properties : The compound has also been explored for its potential antimicrobial effects. Studies indicate that it may inhibit the growth of certain bacterial strains, although further research is needed to establish its efficacy and mechanism of action against pathogens .

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

  • Cytotoxicity Assays : In vitro assays demonstrated that varying concentrations of this compound resulted in dose-dependent cytotoxicity in cancer cell lines, with an average CC50CC_{50} value indicating effective concentrations for inducing cell death .
  • Mechanistic Studies : Research investigating the mechanism revealed that the compound activates caspase pathways linked to apoptosis in HL-60 cells. This suggests a targeted approach in utilizing this compound for therapeutic applications in oncology .

Comparison with Similar Compounds

A comparative analysis with similar compounds reveals unique aspects of this compound:

Compound NameStructure FeaturesBiological Activity
3-(Benzylsulfonyl)-N-(2-thienyl)propanamideSulfonamide group; thiophene derivativeModerate anticancer activity
3-(methylsulfonyl)-N-(3-cyanothiophen-2-yl)propanamideMethylsulfonyl instead of benzylsulfonylLower cytotoxicity compared to the target compound

The distinct combination of functional groups in this compound contributes to its enhanced biological activity compared to other similar compounds.

Q & A

Q. What synthetic methodologies are effective for preparing 3-(benzylsulfonyl)-N-(3-cyanothiophen-2-yl)propanamide, and how are key intermediates characterized?

The synthesis typically involves multi-step reactions, including:

  • Thiophene Functionalization : The 3-cyanothiophene moiety is prepared via Stille coupling using Pd(PPh₃)₄ as a catalyst, optimizing ligand-to-metal ratios for regioselectivity .
  • Sulfonylation : Benzylsulfonyl groups are introduced via nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF) .
  • Amide Coupling : Propanamide linkage is formed using carbodiimide reagents (e.g., EDC/HOBt) in anhydrous dichloromethane .
    Characterization :
  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the cyanothiophene ring and sulfonyl group placement.
  • Mass Spectrometry (HRMS) : Validates molecular weight and purity (>95%) .

Q. What spectroscopic techniques are critical for resolving structural ambiguities in this compound?

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals in the thiophene and benzylsulfonyl regions, distinguishing coupling patterns between adjacent protons .
  • IR Spectroscopy : Identifies key functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, S=O stretches at ~1150–1300 cm⁻¹) .
  • X-ray Crystallography : Resolves steric effects of the bulky benzylsulfonyl group and confirms the planarity of the cyanothiophene ring .

Q. How is the compound screened for preliminary biological activity in academic settings?

  • Anticancer Assays : Tested against Hep3B (hepatoma) and A549 (lung cancer) cell lines using MTT assays, with IC₅₀ values compared to reference drugs like cisplatin .
  • Enzyme Inhibition : Evaluated against carbonic anhydrase (CA) isoforms via stopped-flow CO₂ hydration assays, with selectivity profiles determined using kinetic parameters (kcat/KM) .
  • Antimicrobial Screening : Disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values reported .

Advanced Research Questions

Q. How can reaction yields be optimized for the sulfonylation step, and what analytical tools identify byproducts?

  • Optimization Strategies :
    • Solvent Selection : Replace DMF with THF to reduce side reactions; yields improve from 65% to 82% .
    • Catalyst Screening : PdCl₂(dppf) enhances coupling efficiency compared to Pd(PPh₃)₄ .
  • Byproduct Analysis :
    • LC-MS/MS : Detects desulfonylated intermediates or oxidized thiophene derivatives.
    • TLC Monitoring : Uses iodine staining to track reaction progress and isolate impurities .

Q. What computational methods explain the compound’s selectivity for CA IX over CA II?

  • Docking Studies (AutoDock Vina) : Predict binding poses in CA IX’s hydrophobic active site, driven by the cyanothiophene’s π-stacking with Phe131 .
  • MD Simulations (GROMACS) : Reveal stable hydrogen bonds between the sulfonyl group and CA IX’s Zn²⁺-bound water network (lifetime >500 ps) .
  • Free Energy Calculations (MM-PBSA) : Estimate ΔGbind differences (−8.2 kcal/mol for CA IX vs. −5.1 kcal/mol for CA II) .

Q. How do structural modifications alter bioactivity? A case study using SAR analysis.

Modification Biological Impact Mechanistic Insight
Cyanothiophene → Chlorothiophene 10× reduced CA IX inhibitionLoss of C≡N dipole disrupts H-bonding with Thr200 .
Benzylsulfonyl → Tosyl Improved solubility but lower anticancer IC₅₀Reduced steric bulk decreases membrane permeability .
Propanamide → Ethyl Ester Inactive in antimicrobial assaysEster hydrolysis in vivo eliminates active form .

Q. How are data contradictions resolved when biological assays conflict with computational predictions?

  • Case Example : Experimental IC₅₀ for CA IX is 12 nM, but docking predicts stronger binding.
    • Hypothesis : Poor cellular uptake limits efficacy.
    • Validation :
  • Caco-2 Permeability Assay : Low Papp (2.1 × 10⁻⁶ cm/s) confirms poor absorption .
  • Proteomic Profiling : Overexpression of efflux transporters (e.g., P-gp) identified via LC-MS/MS .

Q. What strategies improve the compound’s metabolic stability in preclinical studies?

  • Deuterium Incorporation : Replace labile H atoms in the propanamide chain (t1/2 increases from 1.2 to 4.7 h in rat liver microsomes) .
  • Prodrug Design : Mask the sulfonyl group as a tert-butyl ester, achieving 80% reconversion in plasma .
  • CYP450 Inhibition Screening : Identify CYP3A4-mediated metabolism using fluorescent substrate assays .

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